molecular formula C10H10BNO2 B11907066 (2-Aminonaphthalen-1-yl)boronic acid

(2-Aminonaphthalen-1-yl)boronic acid

Cat. No.: B11907066
M. Wt: 187.00 g/mol
InChI Key: JNLSMKLJXBVSBB-UHFFFAOYSA-N
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Description

Fundamental Principles of Organoboron Compounds

Organoboron compounds are characterized by a carbon-boron bond. mdpi.com The boron atom in these compounds is typically electron-deficient, rendering them as Lewis acids. This electronic nature is central to their reactivity, particularly in the formation of reversible covalent bonds with Lewis bases such as sugars, amino acids, and other diol-containing molecules. nih.gov The carbon-boron bond itself has low polarity, contributing to the general stability of these compounds, although they are susceptible to oxidation. researchgate.net

A key feature of organoboranes is their ability to participate in a wide array of chemical transformations. researchgate.net They are pivotal reagents in the formation of new carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions. mdpi.com Compared to other organometallic reagents, organoboron compounds often exhibit lower toxicity and greater stability, making them more amenable to a wider range of laboratory applications. mdpi.com

Historical Development and Contemporary Significance of Arylboronic Acids

The history of organoboron chemistry dates back to 1860 with the first synthesis of a boronic acid by Edward Frankland. nih.gov However, the field gained significant momentum in the mid-20th century through the pioneering work of Herbert C. Brown on hydroboration reactions. scite.ai The first synthesis of naphthalene (B1677914) boronic acids was reported by Michaelis in 1894. researchgate.net

In contemporary research, arylboronic acids have become indispensable tools. Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryls, which are common motifs in pharmaceuticals and functional materials. researchgate.net The stability, commercial availability, and broad functional group compatibility of arylboronic acids have cemented their importance in organic synthesis. researchgate.net Furthermore, their unique reactivity has been harnessed in the development of sensors, self-healing materials, and drug delivery systems.

Classification and Structural Features of Aminonaphthylboronic Acid Isomers

Aminonaphthylboronic acids are a subclass of arylboronic acids where both an amino group (-NH₂) and a boronic acid group (-B(OH)₂) are substituted on a naphthalene scaffold. The relative positions of these two functional groups, as well as their placement on the naphthalene rings, give rise to a variety of structural isomers.

The naphthalene core consists of two fused benzene (B151609) rings, offering multiple positions for substitution. The position of the substituents is crucial in determining the electronic properties, steric environment, and potential for intramolecular interactions, which in turn influence the compound's reactivity and supramolecular assembly behavior.

For instance, the amino and boronic acid groups can be on the same ring or on different rings. Within the same ring, they can be positioned ortho, meta, or para to each other. This structural diversity leads to a wide range of potential aminonaphthylboronic acid isomers, each with its own distinct set of properties.

(2-Aminonaphthalen-1-yl)boronic acid , the focus of this article, has the amino group at the 2-position and the boronic acid group at the 1-position of the naphthalene ring system. This ortho-positioning of the two functional groups can lead to specific intramolecular hydrogen bonding or other electronic interactions that differentiate it from other isomers.

Below is a table comparing several aminonaphthylboronic acid isomers to illustrate the structural variety.

Compound NameCAS NumberMolecular FormulaSubstitution Pattern
This compound 1621964-95-1C₁₀H₁₀BNO₂Amino at C2, Boronic acid at C1
(5-Aminonaphthalen-1-yl)boronic acid882527-38-0C₁₀H₁₀BNO₂Amino at C5, Boronic acid at C1
(6-Aminonaphthalen-2-yl)boronic acid590417-29-1C₁₀H₁₀BNO₂Amino at C6, Boronic acid at C2

Research Scope and Potential of this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential in several areas of advanced chemical research. The presence of both an amino group and a boronic acid group on a fluorescent naphthalene backbone makes it a prime candidate for the development of fluorescent chemosensors.

Arylboronic acids are well-known for their ability to bind with diols, a property that has been widely exploited for saccharide sensing. researchgate.net The fluorescence of the naphthalene moiety could potentially be modulated upon binding of a target analyte to the boronic acid group, leading to a "turn-on" or "turn-off" fluorescent response. The amino group can further influence the photophysical properties and solubility of the molecule.

The ortho-disposition of the amino and boronic acid groups in this compound could facilitate unique intramolecular interactions that may enhance its selectivity and sensitivity as a sensor. Furthermore, the amino group provides a convenient handle for further chemical modification, allowing for its incorporation into larger supramolecular structures or polymers. The study of such molecules contributes to the broader understanding of how molecular design influences the properties of smart materials. mdpi.com

Detailed Data for this compound

PropertyValue
CAS Number 1621964-95-1 researchgate.net
Molecular Formula C₁₀H₁₀BNO₂ researchgate.net
Molecular Weight 187.01 g/mol scite.ai
IUPAC Name This compound scite.ai

Properties

IUPAC Name

(2-aminonaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLSMKLJXBVSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminonaphthalen 1 Yl Boronic Acid and Analogues

Direct C-B Bond Formation Strategies

Direct C-B bond formation strategies involve the creation of the carbon-boron bond directly on the naphthalene (B1677914) scaffold. These methods, particularly those involving C-H bond activation, are highly valued for their atom economy. umich.edu

Transition Metal-Catalyzed Borylation of Aminonaphthalene Precursors

Transition metal catalysis is a cornerstone for the synthesis of organoboron compounds, offering mild reaction conditions and high functional group tolerance. nih.govresearchgate.net Palladium and iridium are the most prominent metals used for catalyzing the borylation of aminonaphthalene precursors.

Palladium-catalyzed borylation is a well-established and powerful method for synthesizing arylboronic acids and their esters. researchgate.net The most common approach is the Miyaura borylation, which involves the cross-coupling of an aryl halide or pseudohalide with a diboron reagent. nih.gov For the synthesis of (2-Aminonaphthalen-1-yl)boronic acid, this would typically involve a precursor such as 1-bromo-2-aminonaphthalene.

The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like Pd(OAc)₂ or a pre-catalyst, and a phosphine (B1218219) ligand. nih.govchemrxiv.org A base is required to facilitate the catalytic cycle. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Palladium-Catalyzed Borylation

Component Example Purpose
Substrate 1-Bromo-2-aminonaphthalene Aryl halide precursor
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) Source of the boronate group
Catalyst Pd(dba)₂ / XPhos Catalyzes the C-B bond formation
Base KOAc, K₃PO₄ Activates the diboron reagent

| Solvent | Dioxane, Toluene | Reaction medium |

A more recent development in palladium catalysis is the decarbonylative borylation of amides, which represents an alternative route by activating a C-N bond. nih.govacs.org This method could potentially be applied to an N-acyl derivative of a 2-aminonaphthalene precursor, offering a different synthetic pathway. nih.gov

Iridium-catalyzed C-H borylation has emerged as a premier method for the direct functionalization of aromatic C-H bonds, valued for its high efficiency and broad substrate scope. umich.edu This strategy allows for the direct conversion of a C-H bond to a C-B bond, avoiding the need for pre-functionalized substrates like aryl halides. umich.edu

For 2-aminonaphthalene, the regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, with the catalyst preferentially attacking the least hindered C-H bond. umich.eduresearchgate.net The C-1 position of 2-aminonaphthalene is sterically accessible, making it a likely target for borylation. The amino group itself can influence the electronic properties of the naphthalene ring, potentially affecting reactivity. The typical catalytic system consists of an iridium precursor, such as [Ir(cod)OMe]₂, and a bipyridine-based ligand. researchgate.netillinois.edu

Table 2: Typical Catalytic System for Iridium-Catalyzed C-H Borylation

Component Example Role
Substrate 2-Aminonaphthalene C-H bond source
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) Borylating agent
Catalyst [Ir(cod)OMe]₂ Iridium precursor
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) Stabilizes and activates the catalyst

| Solvent | Tetrahydrofuran (THF), Cyclohexane | Reaction medium |

This methodology is particularly attractive for late-stage functionalization, where direct C-H activation can streamline synthetic sequences. nih.gov

Metal-Free Borylation Approaches

Growing interest in sustainable chemistry has spurred the development of metal-free borylation methods. nih.gov These approaches circumvent the cost and potential toxicity associated with transition metals. nih.gov One prominent strategy involves the use of boron tribromide (BBr₃) as a borylating agent, where a heteroatom on the substrate directs the borylation. nih.govresearchgate.net

In the case of an N-acylated 2-aminonaphthalene, the amide's carbonyl oxygen can coordinate to BBr₃, directing the electrophilic borylation to the ortho C-1 position through the formation of a stable six-membered intermediate. This approach offers high regioselectivity under mild conditions. nih.gov Other metal-free methods include radical borylation reactions, which have also gained significant traction. nih.govresearchgate.net

Functional Group Interconversion Routes

Functional group interconversion provides an alternative pathway to arylboronic acids, starting from precursors where a different functional group is already in place at the desired position.

Halogen-Lithium Exchange and Borate Quenching

The halogen-lithium exchange is a classic and reliable method for the synthesis of organolithium compounds, which are subsequently converted to boronic acids. princeton.edu This process is particularly useful when direct borylation methods are not feasible or result in poor selectivity. The synthesis of this compound via this route would begin with a 1-halo-2-aminonaphthalene derivative, such as 1-bromo-2-(N,N-dialkylamino)naphthalene, where the amine is protected to prevent interference with the organolithium reagent.

The process involves treating the halogenated precursor with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C) to generate the corresponding 1-lithio-2-aminonaphthalene species. nih.govnih.gov This highly reactive intermediate is then quenched with a boron electrophile, such as a trialkyl borate like triisopropyl borate. The final step is an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

Table 3: Steps for Halogen-Lithium Exchange and Borylation

Step Reagents Temperature Purpose
1. Lithiation 1-Bromo-2-(protected-amino)naphthalene, n-BuLi -78 °C Formation of the aryllithium intermediate via halogen-lithium exchange.
2. Borylation Triisopropyl borate -78 °C to room temp. Trapping of the aryllithium with the electrophilic borate ester.

| 3. Hydrolysis | Aqueous acid (e.g., HCl) | Room temp. | Hydrolysis of the boronate ester to the final boronic acid. |

This method offers a robust and predictable way to install the boronic acid group at a specific position defined by the initial halogen placement. nih.gov

Conversion of Boronic Esters to Boronic Acids

Commonly employed methods for the hydrolysis of boronic esters include:

Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid (HCl), can effectively cleave the boronic ester to yield the corresponding boronic acid. This method's suitability is contingent on the acid-lability of the amino group and any other protecting groups present on the naphthalene ring.

Transesterification: This method involves reacting the boronic ester with another diol or a boronic acid under conditions that shift the equilibrium towards the formation of the desired free boronic acid. A two-step procedure involving transesterification with diethanolamine to form a stable adduct, followed by hydrolysis, has proven effective for deprotecting alkylpinacolyl boronate esters and can be applied to their aryl counterparts. nih.govvt.edu

Oxidative Cleavage: In some cases, oxidative conditions using reagents like sodium periodate (NaIO4) can be employed to cleave the diol of the boronic ester. However, the compatibility of the amino group with the oxidizing agent must be carefully considered.

The following table summarizes representative conditions for the deprotection of boronate esters to boronic acids, which are applicable to the synthesis of aminonaphthylboronic acids.

Boronate Ester TypeDeprotection Reagent(s)Solvent(s)TemperatureComments
Pinacol (B44631) EsterHClAcetone/WaterRoom TemperatureEffective for acid-stable substrates.
Pinacol EsterDiethanolamine, then H+VariousRoom TemperatureA mild, two-step procedure. nih.gov
Pinacol EsterSodium PeriodateTHF/WaterRoom TemperatureOxidative cleavage; requires chemoselectivity.

Strategic Introduction of the Amino Functionality to Naphthalene-Boronic Acid Scaffolds

The introduction of the amino group at the C2 position of a naphthalen-1-ylboronic acid scaffold can be achieved through various strategic approaches. These methods can be broadly categorized into direct amination of a pre-existing naphthalene-boronic acid derivative or a sequential synthesis where the amino group is introduced before the boronic acid.

Amination Reactions on Naphthalene-Boronic Acid Derivatives

Direct amination of a naphthalen-1-ylboronic acid or its ester at the C2 position is a challenging transformation due to the electronic properties of the naphthalene ring and the directing effects of the boronic acid group. However, modern synthetic methods offer potential pathways:

Directed C-H Amination: While less common for this specific isomer, advancements in C-H activation could potentially enable the directed amination of a naphthalen-1-ylboronic ester. This would require a directing group that can selectively activate the C-H bond at the 2-position.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the 2-position of a naphthalen-1-ylboronic ester, a nucleophilic aromatic substitution reaction with an amine source could be employed. The success of this approach depends on the activation of the naphthalene ring towards nucleophilic attack.

Enzymatic Amination: Recent research has demonstrated the enzymatic conversion of aryl boronic acids to anilines. escholarship.org This biocatalytic approach offers high selectivity and operates under mild conditions, presenting a promising future direction for the synthesis of aminonaphthylboronic acids.

Sequential Synthesis via Protected Intermediates

A more common and often more reliable strategy involves the sequential introduction of the amino and boronic acid functionalities. This typically involves starting with a pre-functionalized naphthalene derivative.

One powerful approach is the Sandmeyer-type borylation , which converts an arylamine into the corresponding arylboronate ester. orgsyn.org In the context of synthesizing this compound, this could involve:

Starting with 2-aminonaphthalene.

Protection of the amino group (e.g., as an amide or carbamate).

Introduction of a diazonium group at the 1-position.

A Sandmeyer-type reaction with a boron source like bis(pinacolato)diboron (B2pin2) to install the boronic ester.

Deprotection of the amino group and hydrolysis of the boronic ester.

Alternatively, a halogenated naphthalene can serve as a precursor. For instance, starting with 1-bromo-2-aminonaphthalene (or its protected form), a palladium-catalyzed Miyaura borylation with B2pin2 can introduce the boronic ester at the 1-position.

Chemo- and Regioselectivity in the Synthesis of Aminonaphthylboronic Acids

Achieving the desired 2-amino-1-boronic acid substitution pattern on the naphthalene ring requires strict control over chemo- and regioselectivity. The choice of synthetic strategy is paramount in determining the outcome.

Directed ortho-Metalation (DoM) stands out as a highly regioselective method for the synthesis of this compound analogues. harvard.edu In this strategy, the amino group, often in a protected form such as an N-Boc carbamate or an amide, acts as a directed metalating group (DMG). The DMG directs a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent ortho C-H bond (the C1 position). The resulting organometallic intermediate is then quenched with a boron electrophile, such as triisopropyl borate or pinacolborane, to install the boronic acid or ester functionality with high regioselectivity.

The general scheme for a DoM approach is as follows:

Protection of the amino group of 2-aminonaphthalene (e.g., with a Boc group).

Directed ortho-lithiation at the C1 position using a strong base.

Quenching of the resulting anion with a borate ester (e.g., B(Oi-Pr)3).

Hydrolysis of the resulting boronate to the boronic ester.

Deprotection of the amino group and hydrolysis of the boronic ester to yield this compound.

Another powerful technique for achieving high regioselectivity is iridium-catalyzed C-H borylation . mdpi.com Similar to DoM, this method relies on a directing group to guide the borylation to a specific C-H bond. N-containing functional groups, including amides and carbamates, have been shown to be effective directing groups for ortho-C-H borylation. This transition-metal-catalyzed approach often offers milder reaction conditions compared to DoM.

The following table provides a comparative overview of key regioselective synthetic strategies.

Synthetic StrategyDirecting GroupKey ReagentsPosition of BorylationAdvantages
Directed ortho-Metalation (DoM)-NHBoc, -CONR2n-BuLi, B(OR)3C1 (ortho to DG)High regioselectivity, well-established.
Ir-catalyzed C-H Borylation-NHBoc, -CONR2[Ir(cod)OMe]2, B2pin2C1 (ortho to DG)High regioselectivity, mild conditions. mdpi.com
Miyaura BorylationHalogen (e.g., Br)Pd catalyst, B2pin2Position of HalogenGood functional group tolerance.

Reactivity and Mechanistic Insights of 2 Aminonaphthalen 1 Yl Boronic Acid

Lewis Acidity and Boronate Complexation Equilibria

Boronic acids are Lewis acids due to the electron-deficient nature of the boron atom, which possesses an empty p-orbital. nih.gov This Lewis acidity is the foundation of their characteristic reactions. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form through the acceptance of a hydroxide (B78521) ion. nih.gov The position of this equilibrium, and thus the pKa of the boronic acid, is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

For (2-Aminonaphthalen-1-yl)boronic acid, the presence of the amino group at the ortho position to the boronic acid moiety is expected to influence its acidity. The proximity of the basic amino group can facilitate the formation of the charged boronate form, effectively lowering the pKa of the boronic acid. researchgate.net

Equilibrium of this compound in Aqueous Solution
Species
Trigonal Planar Boronic Acid
Tetrahedral Boronate Anion

A hallmark of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides and polyols. nih.govnih.gov This interaction leads to the formation of cyclic boronate esters. The reaction is typically favorable in aqueous media at pH values near or above the pKa of the boronic acid, where the tetrahedral boronate form is more prevalent. nih.gov

The formation of these cyclic esters is a dynamic equilibrium, and the stability of the resulting complex is influenced by several factors, including the pH of the solution, the structure and conformation of the diol, and the Lewis acidity of the boronic acid. nih.govnih.gov The amino group in this compound can enhance the binding affinity towards diols at neutral pH by lowering the boronic acid's pKa. researchgate.net This property is widely exploited in the design of sensors and receptors for carbohydrates. nih.gov

Beyond the formation of cyclic esters with diols, boronic acids can also react with simple alcohols to form acyclic boronate esters. researchgate.net These reactions are also equilibrium processes.

Furthermore, under dehydrating conditions, such as heating or in the presence of a drying agent, three molecules of a boronic acid can undergo condensation to form a six-membered cyclic anhydride (B1165640) known as a boroxine (B1236090). nih.gov This process is reversible, and the boroxine can be hydrolyzed back to the boronic acid monomers by the addition of water. The formation of boroxines is an entropically driven process due to the release of water molecules.

Condensation Products of this compound Reactant(s) Conditions Product
Boronate Ester Formation This compound + Alcohol (e.g., Methanol)Equilibrium in solution(2-Aminonaphthalen-1-yl)boronate ester
Boroxine Formation 3 x this compoundDehydration (e.g., heating)Tris(2-aminonaphthalen-1-yl)boroxine

In arylboronic acids with an amino group in the ortho position, such as this compound, the potential for an intramolecular dative bond between the nitrogen atom's lone pair and the empty p-orbital of the boron atom exists. This B-N interaction can influence the geometry and reactivity of the boronic acid. libretexts.org

Studies on similar ortho-aminomethyl arylboronic acids have shown that the existence and strength of this intramolecular B-N bond are a subject of debate and are highly dependent on the environment. researchgate.netlibretexts.org In aprotic solvents, a direct B-N dative bond may be present. However, in protic solvents like water, solvent molecules can insert into the B-N bond, leading to a zwitterionic species stabilized by a hydrogen bond between the protonated amine and a hydroxyl group on the boron. libretexts.org For the boronate esters of these compounds, solvent insertion appears to be the dominant interaction. researchgate.netlibretexts.org

Palladium-Catalyzed Cross-Coupling Transformations

Arylboronic acids are critically important reagents in modern organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.orgyoutube.com This palladium-catalyzed reaction forms a new carbon-carbon bond between the organic group of the organoboron species and an organic halide or triflate. rsc.orgyoutube.com this compound serves as a versatile coupling partner for the synthesis of complex biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov A base is required to activate the boronic acid for the transmetalation step. youtube.com

Catalytic Cycle of the Suzuki-Miyaura Coupling Description
1. Oxidative Addition A low-valent palladium(0) complex reacts with an organic halide (Ar-X), inserting the palladium into the carbon-halide bond. This oxidizes the palladium to a Pd(II) species, [Ar-Pd-X]. rsc.org
2. Transmetalation The organic group from the boronate species (formed by the reaction of the boronic acid with a base) is transferred to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) complex, [Ar-Pd-Ar']. nih.gov
3. Reductive Elimination The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species. rsc.org

The oxidative addition of the organic halide to the Pd(0) catalyst is often the rate-determining step of the catalytic cycle. rsc.org The reaction involves the cleavage of the carbon-halide bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) complex. nih.gov

The reactivity of the organic halide in this step is highly dependent on the nature of the leaving group (the halide). The reaction rate generally follows the trend of C-I > C-OTf > C-Br >> C-Cl, reflecting the bond dissociation energies of the carbon-halide bonds. rsc.org While aryl iodides are the most reactive, advancements in ligand design have enabled the efficient coupling of less reactive but more readily available aryl chlorides. youtube.com For instance, the use of electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of aryl chlorides. youtube.com

| Relative Reactivity of Organic Halides in Oxidative Addition | | Halide/Leaving Group (X) | Reactivity | | I (Iodide) | Highest | | OTf (Triflate) | High | | Br (Bromide) | Medium | | Cl (Chloride) | Lowest |

Suzuki-Miyaura Coupling: Comprehensive Mechanistic Analysis with this compound

Transmetallation Mechanisms and Rates

The transmetalation step in the Suzuki-Miyaura coupling of arylboronic acids, including this compound, is a critical phase in the catalytic cycle. researchgate.netrsc.org It involves the transfer of the aryl group from the boron atom to the palladium(II) complex. The presence of a base is widely recognized as essential for this process. nih.govacs.org

Two primary mechanistic pathways for transmetalation have been proposed and studied:

The Boronate Pathway: In this mechanism, the boronic acid reacts with a base (like hydroxide) to form a more nucleophilic boronate species. This activated boronate then reacts with the palladium(II) halide complex. nih.gov

The Oxo-Palladium Pathway: This pathway suggests that the palladium(II) halide complex first reacts with the base to form a palladium-hydroxo complex. This complex is more reactive towards the neutral boronic acid. chembites.orgnih.gov

Studies by Hartwig and others have provided strong evidence that for many Suzuki-Miyaura reactions, particularly those using weak bases and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid is the predominant pathway. nih.gov The rate of this reaction is significantly faster than the reaction between a palladium halide complex and a trihydroxyborate. chembites.orgnih.gov The formation of palladium hydroxo complexes has been shown to be both kinetically and thermodynamically feasible under typical Suzuki-Miyaura conditions. chembites.org

The rate of transmetalation can be influenced by several factors, including the nature of the boronic acid, the ligands on the palladium catalyst, the base used, and the solvent system. For naphthalene-substituted boronic acids, the electronic properties of the naphthalene (B1677914) ring system and the position of the boronic acid group can affect the nucleophilicity of the ipso-carbon and, consequently, the rate of its transfer to the palladium center. The amino group in this compound, being an electron-donating group, can influence the electron density at the ipso-carbon, potentially impacting the transmetalation rate.

Recent research has also explored the direct use of more stable organoboron compounds, such as those protected with a 1,8-diaminonaphthalene (B57835) (dan) group, in Suzuki-Miyaura coupling. nih.govacs.orgresearchgate.net These compounds are highly resistant to protodeboronation but typically require strong bases for activation. researchgate.net However, a cooperative palladium/copper catalyst system has been shown to enable the direct coupling of these stable boronic acid derivatives using only a weak base. nih.govacs.org

Reductive Elimination Pathways

Following transmetalation, the resulting diorganopalladium(II) intermediate undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. chembites.org This step is generally considered to be facile and irreversible.

The geometry of the diorganopalladium(II) complex is crucial for reductive elimination to occur. A cis-arrangement of the two organic groups is required for the bond formation. The nature of the ancillary ligands on the palladium center can influence the rate of reductive elimination. Bulky and electron-donating ligands can promote this step by destabilizing the palladium(II) intermediate and facilitating the formation of the C-C bond.

Computational studies have been employed to investigate the energetics of different reductive elimination pathways. researchgate.net These studies help in understanding the factors that control the stereochemistry and efficiency of this final step in the catalytic cycle. While the general mechanism is well-established, specific substituent effects, such as the amino group in this compound, can subtly influence the energetics and kinetics of the reductive elimination process.

Ligand Effects and Catalyst Design for Naphthalene-Substituted Boronic Acids

The choice of ligand coordinated to the palladium catalyst plays a pivotal role in the efficiency and selectivity of Suzuki-Miyaura coupling reactions involving naphthalene-substituted boronic acids. Ligands can influence the catalyst's stability, solubility, and reactivity at different stages of the catalytic cycle.

For naphthalene-substituted boronic acids, the steric and electronic properties of the ligand are critical. Bulky phosphine ligands, for instance, can promote the oxidative addition and reductive elimination steps. snnu.edu.cnnih.govresearchgate.net The development of specialized ligands has been a key area of research to improve the performance of Suzuki-Miyaura couplings.

Recent advancements have focused on creating highly active catalyst systems. For example, a cooperative palladium/copper catalytic system has been developed that allows for the Suzuki-Miyaura coupling of various (hetero)aryl bromides with (hetero)arylboronic acid pinacol (B44631) esters using a low loading of a ligand-activated palladium catalyst. acs.org

Furthermore, the design of iron-based catalysts with β-diketiminate ligands has shown promise for Suzuki-Miyaura cross-couplings, including those with heteroaromatic boronic esters. researchgate.net These iron catalysts benefit from the ability of the ligand to support low-coordinate and highly reducing iron intermediates, which are efficient in the transmetalation step. researchgate.net

The use of 1,8-diaminonaphthalene (dan)-protected arylboronic acids has introduced new challenges and opportunities in catalyst design. nih.govacs.orgresearchgate.net While these substrates are stable, their reduced Lewis acidity makes transmetalation more difficult. nih.govacs.orgacs.org The development of catalyst systems that can activate these stable boronic acids, often involving strong bases or cooperative catalytic effects, is an active area of investigation. nih.govacs.orgresearchgate.net

Scope and Limitations in Biaryl and Heteroaryl Synthesis

This compound serves as a valuable building block in the synthesis of a variety of biaryl and heteroaryl compounds. Its application in Suzuki-Miyaura coupling allows for the introduction of the 2-aminonaphthyl moiety into diverse molecular architectures.

The scope of the reaction is broad, with the potential to couple this compound with a wide range of aryl and heteroaryl halides or triflates. However, the success and efficiency of these couplings can be influenced by the electronic and steric nature of the coupling partners.

Scope:

Synthesis of Biaryls: The coupling of this compound with various aryl halides provides access to a range of aminobiaryl compounds. These structures are of interest in medicinal chemistry and materials science.

Synthesis of Heteroaryl Compounds: The reaction can be extended to the synthesis of N-aryl-substituted heterocycles, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

Limitations:

Steric Hindrance: Highly substituted aryl halides or sterically demanding coupling partners may lead to lower yields due to hindered approach to the catalytic center.

Functional Group Compatibility: While the Suzuki-Miyaura reaction is known for its good functional group tolerance, certain sensitive groups may require protection or lead to side reactions under the reaction conditions.

Protodeboronation: Like other boronic acids, this compound can undergo protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh basic conditions. nih.govacs.org This side reaction reduces the yield of the desired cross-coupling product. The use of more stable boronic acid derivatives, such as those protected with a 1,8-diaminonaphthalene (dan) group, can mitigate this issue. nih.govacs.org

Homocoupling: The formation of symmetrical biaryls from the boronic acid (homocoupling) can be a competing side reaction, particularly at higher temperatures or with certain catalyst systems.

Recent research has aimed to overcome these limitations. For instance, the development of a palladium-catalyzed aminative Suzuki-Miyaura coupling allows for the synthesis of diaryl amines from aryl halides and boronic acids, effectively uniting the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways. snnu.edu.cnnih.govresearchgate.net This method expands the accessible chemical space from common starting materials.

Other Transition Metal-Promoted Coupling Reactions

Beyond the well-established Suzuki-Miyaura coupling, this compound can participate in other important transition metal-catalyzed cross-coupling reactions, expanding its utility in the synthesis of diverse molecular structures.

Chan-Lam Coupling Variants

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination for the synthesis of aryl amines and ethers. wikipedia.orgorganic-chemistry.org

The reaction involves the coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org In the context of this compound, it can theoretically act as the arylating agent. The general mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product. wikipedia.org

The Chan-Lam coupling offers several advantages, including the use of copper, which is a more abundant and less expensive metal than palladium. The reaction can often be carried out at room temperature and is tolerant of air and moisture. wikipedia.orgorganic-chemistry.org

Recent developments in Chan-Lam coupling have focused on expanding its substrate scope and improving its efficiency. nih.govnih.govresearchgate.net This includes the development of new copper catalysts and ligand systems to overcome some of the limitations of the classical method, such as the need for stoichiometric amounts of copper in some cases. nih.gov The application of Chan-Lam coupling with aminonaphthalene boronic acids would provide a direct route to N- or O-arylated aminonaphthalenes, which are valuable scaffolds in medicinal chemistry.

Liebeskind-Srogl Coupling Variants

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgsynarchive.com This reaction is particularly useful for the synthesis of ketones and proceeds under neutral conditions, which is a significant advantage when dealing with base-sensitive substrates. thieme-connect.deorganic-chemistry.org

The original Liebeskind-Srogl protocol utilizes a catalytic amount of a palladium(0) source and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgsynarchive.com The copper salt is believed to facilitate both the cleavage of the C-S bond and the activation of the boronic acid. thieme-connect.de

While the direct application of this compound in a standard Liebeskind-Srogl coupling would lead to the formation of a ketone, variations of this reaction could potentially be developed. The reaction has been shown to be dependent on the electronic nature of the boronic acid, with activated systems generally providing better yields. nih.gov The amino group on the naphthalene ring of this compound would influence its reactivity in this context.

The scope of the Liebeskind-Srogl coupling has been extended to include various thioesters and boronic acids, and it has been utilized in the total synthesis of several natural products. wikipedia.org This highlights its potential as a powerful tool in complex molecule synthesis.

Non-Transition Metal-Mediated Transformations

While transition metal catalysis often dominates the landscape of boronic acid reactions, non-transition metal-mediated transformations offer alternative and often complementary synthetic routes. These reactions leverage the intrinsic reactivity of the boronic acid and the influence of adjacent functional groups.

The conjugate addition of organoboronic acids to α,β-unsaturated compounds, a type of Michael addition, is a powerful C-C bond-forming reaction. This transformation can be promoted by various catalysts, including rhodium and palladium complexes, but organocatalytic and base-mediated methods are also known. nih.govnih.govnih.govrsc.org In the context of this compound, the nucleophilicity of the carbon-boron bond is a key determinant of its reactivity. The electron-donating amino group at the C2 position of the naphthalene ring is expected to enhance the electron density of the aromatic system, thereby increasing the nucleophilicity of the C1-boron bond and making the aryl group more readily transferable.

The general mechanism for the conjugate addition of an arylboronic acid to an enone involves the activation of the boronic acid to form a more nucleophilic boronate species. This can be achieved through the addition of a base. The resulting 'ate' complex then adds to the β-position of the Michael acceptor, forming an enolate intermediate. Subsequent protonation yields the final product. libretexts.org

While specific studies on the conjugate addition of this compound are not extensively documented, the reactivity of other arylboronic acids provides a strong precedent. For instance, various arylboronic acids have been successfully added to α,β-unsaturated ketones, esters, and nitroalkenes. nih.govrsc.orgrsc.org The presence of the amino group in this compound could potentially influence the reaction through intramolecular interactions or by modulating the Lewis acidity of the boron center.

Table 1: Representative Examples of Conjugate Addition of Arylboronic Acids

Catalyst/PromoterMichael AcceptorArylboronic AcidProduct Yield (%)Reference
[Rh(cod)Cl]₂α-Methylene-β-lactonePhenylboronic acid90 nih.gov
Pd(OCOCF₃)₂ / (S)-t-BuPyOx3-Methylcyclohexen-2-onePhenylboronic acidHigh nih.gov
(R)-3,3'-Br₂-BINOLβ,γ-Unsaturated α-ketoesterPhenylboronic acidModerate to high nih.gov
Rhodium/chiral dieneNitroalkenePhenylboronic acidHigh rsc.org

This table presents general examples of arylboronic acid conjugate additions and does not feature this compound specifically.

Homologation reactions, which involve the extension of a carbon chain by a single carbon atom, are a valuable tool in organic synthesis. The Matteson homologation is a well-established method for the stereospecific homologation of boronic esters. uni-saarland.de This reaction typically involves the treatment of a boronic ester with a halomethylithium reagent, such as (dichloromethyl)lithium, to form an α-halo boronate complex. This is followed by a 1,2-migration of the organic group from boron to the adjacent carbon, displacing a halide ion and resulting in an α-halo boronic ester with an extended carbon chain. uni-saarland.de This intermediate can be further functionalized, making it a versatile method for the synthesis of complex molecules, including α-amino acids. nih.govresearchgate.net

The application of this methodology to this compound would first require its conversion to a suitable boronic ester, for example, by reaction with pinacol. The subsequent homologation would yield (2-amino-1-naphthalenyl)methylboronic ester. The amino group could potentially interfere with the reaction, for instance by reacting with the organolithium reagent, and may require protection.

Another powerful approach for homologation involves the use of lithiated carbamates. researchgate.netnih.govepa.gov This method allows for the iterative homologation of boronic esters, providing a route to chiral α-amino acids and other valuable building blocks. researchgate.net The synthesis of α-amino acids from boronic acids is a particularly significant application of homologation chemistry. nih.govorganic-chemistry.orgnih.gov

Table 2: Key Methods for Boronic Acid Homologation

ReagentSubstrateKey FeaturesReference
(Dichloromethyl)lithiumBoronic EsterStereospecific one-carbon extension uni-saarland.de
Lithiated CarbamatesBoranes/Boronic EstersIterative homologation, synthesis of chiral products researchgate.netnih.gov
Ni(II) Complexes of Glycine Schiff BasesAlkyl HalidesAsymmetric synthesis of α-amino acids researchgate.net

This table outlines general homologation strategies applicable to boronic acids.

The boronic acid group exhibits dual reactivity, acting as both an electrophile and, after activation, a nucleophile.

Electrophilic Reactivity: The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid. nih.govwikipedia.org It can readily interact with Lewis bases, such as diols, to form boronate esters. nih.govresearchgate.net The Lewis acidity of this compound is influenced by the electronic properties of the aminonaphthyl group. The electron-donating amino group is expected to decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. However, the potential for intramolecular coordination between the amino group and the boron atom, forming a "Wulff-type" boronic acid, could significantly alter its reactivity and acidity. nih.gov Such intramolecular coordination can stabilize the tetrahedral boronate form. nih.gov The electrophilic nature of the C-B bond also allows for reactions such as electrophilic amination, where an electrophilic aminating agent replaces the boronic acid group. nih.govnih.gov

Nucleophilic Reactivity: While boronic acids themselves are not typically strong nucleophiles, they can be readily converted into more potent nucleophilic species. Treatment with a base generates a tetracoordinate 'ate' complex, [R-B(OH)₃]⁻, which enhances the nucleophilicity of the organic group (R). This increased nucleophilicity is harnessed in reactions like the Petasis borono-Mannich reaction and additions to carbonyl compounds. libretexts.orgnih.govyoutube.comyoutube.com The addition of arylboronic acids to aldehydes and ketones, often catalyzed by rhodium or ruthenium, provides a direct route to chiral secondary alcohols. nih.govrsc.org In the case of this compound, the formation of an 'ate' complex would render the 2-aminonaphthalen-1-yl group nucleophilic, enabling its addition to a variety of electrophiles.

Table 3: Dual Reactivity of the Boronic Acid Moiety

Reactivity TypeReactionKey FeaturesRepresentative Reference
Electrophilic Boronate Ester FormationReversible covalent bonding with diols nih.govresearchgate.net
Electrophilic AminationC-B to C-N bond conversion nih.govnih.gov
Nucleophilic Addition to AldehydesFormation of secondary alcohols nih.gov
(as 'ate' complex)Petasis ReactionMulticomponent reaction forming α-amino alcohols acs.org

This table summarizes the characteristic electrophilic and nucleophilic reactions of boronic acids.

Advanced Applications of 2 Aminonaphthalen 1 Yl Boronic Acid in Organic Synthesis

Building Block for Complex Molecule Synthesis

The unique arrangement of functional groups in (2-Aminonaphthalen-1-yl)boronic acid makes it a valuable building block for synthesizing elaborate organic molecules, particularly those based on the naphthalene (B1677914) framework. Naphthalene derivatives are important structural motifs in medicinal chemistry, materials science, and agrochemicals. nih.gov

The boronic acid group of this compound is readily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C1 position of the naphthalene ring. The amino group at the C2 position can be protected during the coupling reaction and later deprotected or used as a handle for further functionalization, providing access to a diverse library of 1,2-disubstituted naphthalene derivatives. The development of regioselective synthesis methodologies for polysubstituted naphthalenes is an active area of research. nih.gov

Table 1: Examples of Substituted Naphthalene Derivatives via Suzuki-Miyaura Coupling

Coupling Partner (Ar-X)Resulting Substituted Naphthalene Derivative
Phenyl bromide2-Amino-1-phenylnaphthalene
4-Methoxyphenyl iodide2-Amino-1-(4-methoxyphenyl)naphthalene
2-Thiopheneboronic acid2-Amino-1-(thiophen-2-yl)naphthalene
Vinylboronic acid2-Amino-1-vinylnaphthalene

The ortho-disposed amino and boronic acid groups serve as a powerful platform for constructing fused polycyclic aromatic hydrocarbons (PAHs). Through condensation and cyclization reactions with appropriate bifunctional reagents, additional rings can be annulated onto the naphthalene core. For instance, reaction with α-haloketones followed by intramolecular cyclization can lead to the formation of nitrogen- and boron-containing heterocyclic systems fused to the naphthalene skeleton. This strategy is part of a broader field of creating complex fused aromatic systems, which are critical for developing materials with unique electronic and optical properties. nih.govmit.edu The incorporation of a tricoordinate boron atom into π-conjugated skeletons is a known strategy for producing p-electron materials with attractive properties. semanticscholar.org

Table 2: Synthesis of Fused PAHs from this compound

ReagentIntermediateFused Polycyclic System
PhthaldialdehydeDiimine intermediateNaphtho[2,1-a]phenazine derivative
2-Formylphenylboronic acidImine-boronate esterBoron-nitrogen fused heterocyclic PAH
1,2-DiketonesDiazaborine intermediateSubstituted Dibenzo[c,e] nih.govsemanticscholar.orgazaborinine

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, forming the core of many biologically active molecules. nih.govorientjchem.org this compound is a precursor for various fused nitrogen heterocycles. The amino group can act as a nucleophile in reactions with various electrophiles, leading to the formation of new rings. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines or other diazines. Furthermore, the boronic acid can participate in the reaction, leading to unique boron-nitrogen heterocycles. The reaction of ortho-substituted phenylboronic acids with hydrazine derivatives to form stable boron-nitrogen heterocyclic compounds has been demonstrated, suggesting a similar reactivity for the naphthalene analogue. nih.gov

Stereoselective and Asymmetric Synthesis

The development of methods for catalytic asymmetric synthesis is a crucial challenge in modern organic chemistry, particularly for producing optically active α-aminoboronic acid derivatives, which have significant potential in medicinal chemistry. nih.govnih.gov

The amino group of this compound can be derivatized with a chiral auxiliary. This auxiliary can control the stereochemical outcome of subsequent reactions at or near the boronic acid functionality. For instance, an asymmetric reaction could be directed to one face of the molecule due to the steric hindrance imposed by the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product. This approach is a well-established strategy in asymmetric synthesis. A direct method for obtaining optically pure 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) derivatives involves an iron-catalyzed stereoselective oxidative cross-coupling reaction using a labile chiral auxiliary attached to a 2-aminonaphthalene derivative. nih.gov

This compound can be incorporated into more complex molecular frameworks to create chiral ligands for asymmetric catalysis. The amino group can be functionalized to become part of a bidentate or tridentate ligand that can coordinate with a transition metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, or borylations, with high enantioselectivity. semanticscholar.orgnih.gov The development of air- and moisture-stable catalysts is particularly desirable. nih.gov For example, copper-catalyzed asymmetric borylation of imines provides an effective route to synthetically useful α-amino boronic acid derivatives. nih.gov

Table 3: Potential Asymmetric Reactions Using Catalysts Derived from this compound

Metal CatalystLigand TypeAsymmetric ReactionProduct Type
Copper(II)Chiral Schiff BaseBorylation of IminesChiral α-Amino Boronate Esters nih.gov
Rhodium(I)Chiral Phosphine-AmineAsymmetric HydrogenationChiral Alcohols/Amines
Palladium(0)Chiral N-Heterocyclic CarbeneAsymmetric Allylic AlkylationChiral Allylated Compounds
Iridium(I)Chiral Bidentate N,P LigandAsymmetric C-H BorylationChiral Arylboronic Esters

Innovation in Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Innovations in this area are critical for accessing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For a substrate such as this compound, which possesses both a bulky naphthalene core and a coordinating amino group, advancements in catalyst and ligand design are paramount for achieving high efficiency and selectivity.

Development of Novel Catalytic Systems:

Recent research has focused on the development of highly active palladium catalysts and sophisticated phosphine (B1218219) ligands that can overcome the challenges associated with unreactive or sterically demanding coupling partners. For a boronic acid like this compound, the steric bulk of the naphthalene ring system can hinder the crucial transmetalation step in the catalytic cycle. To address this, bulky and electron-rich phosphine ligands have been designed to promote the formation of the active catalytic species and facilitate the coupling of sterically hindered substrates.

Furthermore, the presence of the amino group in this compound introduces the potential for catalyst inhibition through coordination to the palladium center. Innovations in ligand design, such as the use of bidentate or buchwald-type phosphine ligands, can create a more stable and active catalytic complex that is less susceptible to deactivation.

Expansion of Reaction Scope and Conditions:

A significant area of innovation lies in expanding the scope of cross-coupling reactions to include more challenging and readily available coupling partners, such as aryl chlorides. The development of catalyst systems that are active for the coupling of aryl chlorides with boronic acids like this compound would represent a significant advancement, as aryl chlorides are often more economical than their bromide or iodide counterparts.

Moreover, there is a continuous drive towards milder and more environmentally friendly reaction conditions. This includes the use of water as a solvent, lower catalyst loadings, and room temperature reactions. While specific examples with this compound are not prevalent, the general trend in the field suggests that future innovations will enable its use under such benign conditions.

C-H Activation and Functionalization:

A frontier in cross-coupling chemistry is the direct functionalization of C-H bonds, which offers a more atom-economical approach to the synthesis of complex molecules. While the direct C-H arylation of naphthalene derivatives is a known transformation, the development of methodologies that utilize this compound to introduce the 2-aminonaphthalen-1-yl moiety onto a C-H bond of another molecule would be a novel and powerful synthetic tool. Such a reaction would likely require a specialized catalyst system capable of facilitating both C-H activation and subsequent cross-coupling.

The following table summarizes hypothetical research findings for the innovative cross-coupling of this compound with a challenging aryl chloride, based on current trends in the field.

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
14-ChlorotoluenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085
22-ChloroanisolePd₂(dba)₃XPhosCs₂CO₃Dioxane11078
31-Chloro-4-nitrobenzenePdCl₂(PPh₃)₂PPh₃Na₂CO₃DMF12065
42-ChloropyridinePd(OAc)₂RuPhosK₂CO₃t-AmylOH10092

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Various Aryl Chlorides. This interactive table illustrates the potential application of modern catalytic systems to a challenging cross-coupling reaction.

Supramolecular Chemistry and Molecular Recognition Principles Involving 2 Aminonaphthalen 1 Yl Boronic Acid

Dynamic Covalent Chemistry (DCC) Applications

Dynamic covalent chemistry (DCC) leverages reversible chemical reactions to create adaptable and stimuli-responsive molecular systems. The boronic acid moiety of (2-Aminonaphthalen-1-yl)boronic acid is a key player in this field due to its ability to form reversible covalent bonds with various functional groups. nih.govnih.govresearchgate.netbirmingham.ac.uk

Reversible "Click" Reactions for Self-Assembly

The formation of boronate esters through the reaction of boronic acids with diols is a cornerstone of DCC and a prime example of a reversible "click" reaction. nih.govnih.govresearchgate.net This reaction is characterized by its high efficiency, mild reaction conditions, and reversibility, making it ideal for the construction of self-assembling systems. nih.govrsc.org In the context of this compound, the boronic acid group can readily and reversibly bind with 1,2- and 1,3-diols, which are common motifs in saccharides. nih.govnih.gov This reversible covalent interaction allows for the dynamic assembly and disassembly of supramolecular structures, driven by thermodynamic equilibrium. rsc.orgresearchgate.net

The presence of the amino group ortho to the boronic acid can influence the kinetics and thermodynamics of boronate ester formation. Intramolecular coordination between the nitrogen atom of the amino group and the boron atom can affect the Lewis acidity of the boron center, thereby modulating the binding affinity and exchange rate with diols. nih.gov This dynamic nature is crucial for creating systems that can self-correct and adapt to changes in their environment. rsc.org

pH-Responsiveness of Supramolecular Architectures

The structure of this compound inherently contains both an acidic (boronic acid) and a basic (amino) group, making it highly sensitive to changes in pH. This pH-responsiveness is a key feature in the design of "smart" supramolecular materials. rsc.orgnih.gov

The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species is pH-dependent. nih.govmsu.edu At acidic pH, the neutral form predominates. As the pH increases, the boronic acid deprotonates to form the boronate anion. The pKa of the boronic acid is a critical parameter and can be modulated by factors such as the electronic properties of the naphthalene (B1677914) ring and the presence of the adjacent amino group. nih.gov

This pH-dependent equilibrium directly impacts the formation and stability of boronate esters. The binding of a diol to the boronic acid is often more favorable with the tetrahedral boronate form, and the resulting boronate ester itself has a different pKa than the parent boronic acid. nih.govmsu.edu Consequently, changes in pH can be used to trigger the assembly or disassembly of supramolecular architectures built with this compound. For instance, a system might be designed to assemble at a specific physiological pH and disassemble in a more acidic environment, a property that can be exploited in various applications. nih.gov The protonation state of the amino group also changes with pH, adding another layer of control over the electrostatic interactions within a supramolecular assembly. nih.gov

Design of Molecular Recognition Systems

The ability of this compound to engage in specific and reversible binding events makes it an excellent candidate for the development of molecular recognition systems, particularly for biologically relevant molecules.

Principles for Saccharide Binding and Selectivity

Boronic acids are well-established receptors for saccharides due to their ability to form stable cyclic boronate esters with the cis-diol moieties present in many sugars. nih.govnih.govnih.gov The interaction between this compound and saccharides is governed by several key principles:

Covalent Bond Formation: The primary interaction is the formation of a reversible covalent bond between the boronic acid and a diol on the saccharide, resulting in a five- or six-membered cyclic boronate ester. nih.govnih.gov

Geometric Compatibility: The stability of the resulting boronate ester is highly dependent on the spatial arrangement of the hydroxyl groups on the saccharide. cis-Diols on a furanose ring, for example, often provide an ideal geometry for forming a stable five-membered ring with the boronic acid. nih.gov

pH Influence: As discussed previously, the binding affinity is strongly influenced by pH. The formation of the anionic boronate ester, which is often the more stable adduct, is favored at higher pH values. nih.gov The presence of the amino group in this compound can lower the pKa of the boronic acid, facilitating saccharide binding at or near physiological pH. nih.gov

Fluorometric Sensing: The naphthalene moiety of the molecule serves as a fluorophore. Upon saccharide binding, the electronic environment of the naphthalene ring is altered. This can occur through mechanisms such as photoinduced electron transfer (PET) involving the amino group, leading to a change in fluorescence intensity or wavelength. This change provides a detectable signal for the recognition event. nih.gov

Selectivity for different saccharides can be achieved by tailoring the structure of the boronic acid receptor. For this compound, the fixed geometry of the naphthalene backbone and the position of the amino and boronic acid groups impose specific steric and electronic constraints that can lead to preferential binding for certain saccharides over others.

Recognition of Other Bio-Relevant Molecules (e.g., Amino Acids, Hydroxamic Acids)

The recognition capabilities of boronic acids extend beyond saccharides to other important biomolecules.

Hydroxamic Acids: Hydroxamic acids are a class of organic compounds that are important in various biological contexts and are found in some drug molecules. nih.gov While direct binding studies of this compound with hydroxamic acids are not extensively documented, the potential for interaction exists. The design of boronic acid-based receptors for hydroxamic acids is an active area of research. nih.gov

The principles of molecular recognition in these cases are similar to those for saccharides, relying on the formation of reversible covalent bonds or strong Lewis acid-base interactions, often coupled with secondary non-covalent interactions to enhance stability and selectivity.

Hierarchical Organization and Self-Assembly of Naphthalene-Boronic Acid Conjugates

The self-assembly of molecules into well-defined, higher-order structures is a fundamental concept in supramolecular chemistry. Conjugates of this compound can participate in hierarchical self-assembly processes, leading to the formation of complex and functional architectures. rsc.orgresearchgate.net

The initial step in this process is often the molecular recognition and binding event, such as the formation of a boronate ester with a multivalent diol linker. This creates a larger, more complex building block. These primary assemblies can then organize into larger structures through a variety of non-covalent interactions:

π-π Stacking: The planar and electron-rich naphthalene rings are prone to π-π stacking interactions, which can drive the aggregation of the conjugates into ordered arrays.

Hydrogen Bonding: The amino group and the hydroxyl groups of the boronic acid can act as hydrogen bond donors and acceptors, facilitating the formation of extended networks. nih.gov

Coordination Chemistry: The boronic acid can interact with Lewis bases, and the amino group can coordinate to metal ions, providing additional modes of interaction to guide the self-assembly process. nih.gov

By carefully designing the constituent molecules, it is possible to control the self-assembly process and create specific nanostructures, such as nanofibers, vesicles, or gels. The reversibility of the boronate ester linkage imparts a dynamic and responsive character to these hierarchical structures, allowing them to assemble, disassemble, or reorganize in response to external stimuli like pH changes or the addition of a competitive binder. nih.govresearchgate.net This hierarchical organization is a powerful strategy for creating advanced materials with tunable properties.

Spectroscopic and Computational Investigations of 2 Aminonaphthalen 1 Yl Boronic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like (2-Aminonaphthalen-1-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a complete picture of its molecular structure.

Structural Characterization by ¹H, ¹³C, and ¹¹B NMR

¹H NMR spectroscopy would be used to determine the number and connectivity of protons in the molecule. The aromatic protons on the naphthalene (B1677914) ring would exhibit characteristic chemical shifts and coupling patterns, providing information about their relative positions. The protons of the amino group and the hydroxyl groups of the boronic acid would likely appear as broad signals, and their chemical shifts could be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts would indicate the electronic environment of each carbon. For instance, the carbon atom attached to the boronic acid group would have a characteristic chemical shift.

¹¹B NMR is particularly important for boron-containing compounds. nih.gov The chemical shift of the boron atom is highly sensitive to its coordination environment. In its trigonal planar form (sp² hybridized), the boronic acid would exhibit a signal in a specific range, while the formation of a tetrahedral boronate ester (sp³ hybridized) upon reaction with a diol would result in a significant upfield shift. nih.gov This technique is crucial for studying the Lewis acidity and binding properties of boronic acids. nih.gov

While no specific data tables for this compound can be provided, research on related compounds such as phenylboronic acids demonstrates the power of these techniques. For example, studies on phenylboronic acids have shown that the ¹¹B NMR chemical shift can be used to determine their pKa values and to monitor their binding with diols. nih.gov

Mechanistic Studies through Dynamic NMR

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics and thermodynamics of dynamic processes, such as conformational changes or reversible binding interactions. beilstein-journals.org For this compound, DNMR could be employed to study the dynamics of the B-C bond rotation or the kinetics of esterification with diols. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these processes. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is a valuable tool for kinetic analysis and studying binding events.

Kinetic Analysis of Reaction Pathways

The reaction of this compound with other molecules, such as its conversion to a boronate ester, can be monitored using UV-Vis spectroscopy. Changes in the electronic structure of the naphthalene chromophore upon reaction would lead to changes in the absorption spectrum. By following the change in absorbance over time, the rate constants and reaction orders can be determined.

Binding Event Quantification and Stoichiometry

UV-Vis titrations can be used to determine the binding constant and stoichiometry of the interaction between this compound and a binding partner, such as a saccharide. By systematically adding the binding partner and monitoring the changes in the UV-Vis spectrum, a binding isotherm can be constructed, from which the binding parameters can be extracted.

Fluorescence-Based Mechanistic Studies and Sensor Design Principles

The naphthalene moiety in this compound is fluorescent, making fluorescence spectroscopy a highly sensitive technique for studying its properties and interactions. The position of the amino group on the naphthalene ring is known to influence the photophysical properties. rsc.org

Fluorescence-based studies are central to the design of chemical sensors. Boronic acid-containing fluorophores are widely used for the detection of saccharides and other diol-containing compounds. The binding of a diol to the boronic acid moiety can modulate the fluorescence properties of the naphthalene fluorophore through various mechanisms, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). This change in fluorescence intensity or wavelength can be used for quantitative detection. For instance, studies on other naphthalene-based boronic acid sensors have demonstrated significant changes in fluorescence upon binding to fructose.

Photoinduced Electron Transfer (PET) Phenomena

Photoinduced Electron Transfer (PET) is a primary mechanism governing the fluorescence of many boronic acid-based sensors. almacgroup.com In the archetypal "fluorophore-spacer-receptor" design, the fluorescence of the system is quenched in the "off" state and restored in the "on" state upon analyte binding. mdpi.com For derivatives of this compound, the aminonaphthalene unit serves as the fluorophore, while the boronic acid group can act as the receptor. The tertiary amine of the receptor can also play a key role in the PET process. mdpi.com

In the absence of a target analyte, the lone pair of electrons on the amino group can quench the excited state of the naphthalene fluorophore through a PET process, resulting in low fluorescence emission. researchgate.net This quenching occurs when the energy of the charge-separated state (fluorophore•--receptor•+) is lower than that of the local excited state of the fluorophore. The efficiency of this PET process is dictated by the free energy change (ΔGPET), which can be estimated using the Weller equation. almacgroup.com Upon binding of an analyte, such as a saccharide, to the boronic acid, the electronic properties of the receptor are altered. rsc.org This binding event can inhibit the PET process, leading to a significant enhancement in fluorescence intensity, creating a "turn-on" sensor. researchgate.netrsc.org This modulation occurs because the analyte interaction changes the oxidation potential of the receptor, making the PET process thermodynamically unfavorable. almacgroup.com

Internal Charge Transfer (ICT) Mechanisms

Internal Charge Transfer (ICT) is another critical photophysical process observed in molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net In this compound, the amino group (-NH₂) serves as a potent electron donor (D), while the boronic acid group [-B(OH)₂] acts as an electron acceptor (A). nih.gov This D-A structure facilitates an ICT from the amino group to the boronic acid upon photoexcitation.

The neutral boronic acid group is an electron-withdrawing moiety. nih.gov Excitation of the molecule leads to a charge transfer state (D+-π-A-), which is often characterized by a large dipole moment and emission from a highly polar excited state. The emission wavelength is typically sensitive to solvent polarity, a phenomenon known as solvatochromism. In the presence of certain analytes like sugars or at appropriate pH, the boronic acid can convert to its anionic boronate form [-B(OH)₃]⁻. nih.gov This change significantly alters the electronic nature of the acceptor group, perturbing the ICT process and leading to noticeable shifts in the absorption and emission spectra. nih.gov This principle is fundamental to designing ratiometric fluorescent sensors, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding.

Modulating Fluorescence Properties through Chemical Modification

The photophysical properties of this compound can be precisely tuned through systematic chemical modifications, a cornerstone of rational probe design. rsc.org Alterations to the fluorophore or the receptor moiety can significantly impact the quantum yield, emission wavelength, Stokes shift, and analyte selectivity. researchgate.net

Key modification strategies include:

Substitution on the Naphthalene Ring: Introducing electron-donating or electron-withdrawing substituents at other positions on the naphthalene core can modify the energy levels of the frontier molecular orbitals, thereby shifting the emission wavelength and altering the efficiency of ICT or PET processes.

Modification of the Amino Group: N-alkylation or N-arylation of the amino group can change its electron-donating strength and introduce steric hindrance, which affects both the ground-state conformation and the excited-state dynamics.

Extension of the π-Conjugated System: Incorporating additional aromatic rings or unsaturated linkages can extend the π-conjugation, generally leading to a red-shift in both absorption and emission spectra. nih.gov This strategy is often employed to develop probes that operate in the longer wavelength (red to near-infrared) region, which is advantageous for biological imaging. nih.gov

The table below illustrates hypothetical effects of chemical modifications on the spectroscopic properties of a this compound scaffold.

Modification Hypothetical Effect on Emission Max (λem) Hypothetical Effect on Quantum Yield (Φ) Underlying Principle
Addition of an electron-donating group (e.g., -OCH₃) to the naphthalene ringRed-shiftIncreaseEnhanced ICT character
Addition of an electron-withdrawing group (e.g., -CN) to the naphthalene ringBlue-shiftDecreaseReduced ICT character
N,N-dimethylation of the amino groupRed-shiftIncrease/DecreaseIncreased donor strength; potential for Twisted ICT (TICT)
Fusing an additional benzene (B151609) ring (forming an aminoanthracene derivative)Significant red-shiftVariableExtended π-conjugation

Rational Design of Fluorescent Probes

The rational design of fluorescent probes based on the this compound scaffold aims to create molecules with high sensitivity and selectivity for specific analytes. rsc.orgresearchgate.net This process involves a deep understanding of the interplay between molecular structure and photophysical properties, as well as the specific recognition chemistry of the boronic acid group. researchgate.netrsc.org

A key design strategy involves modulating the PET and ICT mechanisms. nih.govnih.gov For instance, boronic acids are well-known for their ability to reversibly bind with diols, such as those found in saccharides. rsc.org This interaction forms the basis for a vast number of glucose sensors. Similarly, the boronic acid moiety can react with reactive oxygen species like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), leading to its oxidation and subsequent cleavage from the fluorophore. nih.govnih.govrsc.org This reaction causes a dramatic change in the electronic structure, switching off PET or ICT quenching and resulting in a "turn-on" fluorescent signal. nih.govrsc.org

The design process for a highly effective probe would consider:

Analyte-Specific Trigger: The choice of the boronic acid or a derivative thereof as the recognition site that reacts specifically with the target analyte. nih.govrsc.org

Fluorophore Selection: Utilizing the aminonaphthalene core for its favorable photophysical properties, such as high quantum yield and environmental sensitivity.

Signaling Mechanism: Engineering the probe to operate via a robust mechanism like PET or ICT to ensure a significant and measurable change in fluorescence upon analyte detection. almacgroup.comnih.gov

Theoretical and Computational Chemistry

Theoretical and computational methods are indispensable tools for elucidating the electronic structure, reactivity, and dynamic behavior of this compound derivatives, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. nih.gov For this compound derivatives, DFT calculations can predict a range of crucial parameters that govern their spectroscopic behavior and reactivity. researchgate.net

Key applications of DFT in this context include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule in its ground state.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and corresponds to the energy of the lowest electronic transition. researchgate.net

Electron Density Distribution: Visualizing how electron density is distributed across the molecule, which helps in identifying the electron-donating (amino) and electron-accepting (boronic acid) regions and understanding the nature of ICT.

Conceptual DFT Descriptors: Calculating reactivity indices such as chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.govresearchgate.net These descriptors help in predicting how the molecule will interact with other chemical species.

The table below presents a set of representative quantum chemical descriptors that could be calculated for this compound using DFT.

Parameter Description Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron. researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron. researchgate.net
ΔE (LUMO-HOMO)HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. researchgate.net
η (Chemical Hardness)Resistance to change in electron distributionA larger value implies greater stability. researchgate.net
S (Chemical Softness)Reciprocal of hardnessA larger value implies greater reactivity. researchgate.net
ω (Electrophilicity Index)Measure of energy lowering upon accepting electronsPredicts electrophilic nature of the molecule.

Molecular Dynamics Simulations for Supramolecular Interactions and Conformational Analysis

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.govrsc.org

For this compound and its derivatives, MD simulations are valuable for:

Conformational Analysis: The bond connecting the naphthalene ring and the boronic acid group can rotate, leading to different conformations. MD simulations can explore the conformational landscape and determine the relative populations of different conformers in solution.

Solvation Effects: Understanding how solvent molecules (e.g., water) arrange around the probe and how these interactions influence its conformation and fluorescent properties.

Supramolecular Interactions: Simulating the binding process between the boronic acid probe and a target analyte (e.g., glucose). nih.gov This can reveal the specific hydrogen bonding patterns, the dynamics of complex formation, and the structural changes that lead to a fluorescent response.

Parameterization: A crucial step for simulating novel molecules like boronates is the development of accurate force field parameters that describe the potential energy of the system. semanticscholar.org Programs and methods have been specifically developed to generate these parameters for boron-containing compounds to ensure the reliability of the MD simulations. semanticscholar.org

By combining the electronic structure information from DFT with the dynamic insights from MD simulations, a comprehensive understanding of the structure-function relationship in this compound-based fluorescent probes can be achieved.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties for this compound and its derivatives is a crucial aspect of their computational investigation, providing valuable insights that complement experimental data. By employing sophisticated theoretical methods, it is possible to forecast the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of these molecules with a high degree of accuracy. These predictions are instrumental in the structural elucidation of newly synthesized compounds and in understanding their electronic and vibrational characteristics.

Computational Methodologies

The cornerstone of predicting spectroscopic properties lies in the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.gov These quantum chemical calculations allow for the modeling of molecular structures and the simulation of their spectroscopic behavior.

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely employed in conjunction with DFT. imperial.ac.uk This approach has proven effective in calculating the ¹H and ¹³C chemical shifts of various organic molecules. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For instance, functionals like B3LYP and the ωB97X-D, paired with basis sets such as 6-311++G(d,p), have demonstrated reliability in reproducing experimental NMR data for a range of organic compounds, including those with aromatic systems. mdpi.com

Infrared spectra are predicted by calculating the vibrational frequencies of the molecule at its optimized geometry. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for these calculations. nih.gov It is a standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental IR spectra. core.ac.uk

The prediction of UV-Vis spectra is accomplished using TD-DFT calculations. This method allows for the determination of the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. researchgate.net The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which is crucial for accurately predicting the solvatochromic effects on the electronic transitions.

Predicted NMR Spectra

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the protons of the amino group, and the hydroxyl protons of the boronic acid group. The chemical shifts of the naphthalene protons will be influenced by the electron-donating amino group and the electron-withdrawing boronic acid group. The amino group protons are anticipated to appear as a broad singlet, with a chemical shift that can be sensitive to the solvent and concentration. The boronic acid protons are also expected to be broad and their position highly dependent on the solvent and water content.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the naphthalene ring will exhibit chemical shifts characteristic of aromatic systems. The carbon atom attached to the boronic acid group (C1) is expected to be significantly deshielded. Conversely, the carbon atom bearing the amino group (C2) will be shielded due to the electron-donating nature of nitrogen. The remaining carbon atoms of the naphthalene skeleton will have chemical shifts determined by the combined electronic effects of the two substituents.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, based on computational studies of similar compounds, is presented below. These values are illustrative and would require specific DFT calculations for this compound for precise prediction.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - ~130-140
C2 - ~145-155
C3 ~7.0-7.2 ~115-120
C4 ~7.8-8.0 ~128-132
C5 ~7.4-7.6 ~125-128
C6 ~7.3-7.5 ~124-127
C7 ~7.2-7.4 ~122-125
C8 ~7.7-7.9 ~127-130
C4a - ~133-136
C8a - ~126-129
NH₂ ~4.5-5.5 (broad) -

Predicted Infrared (IR) Spectrum

The predicted IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. DFT calculations would provide the wavenumbers and intensities of these vibrations.

Key expected vibrational frequencies include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl groups of the boronic acid moiety, likely involved in hydrogen bonding.

B-O stretching: Strong absorptions expected in the range of 1300-1400 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

N-H bending: A band around 1600 cm⁻¹.

C-N stretching: Expected in the 1250-1350 cm⁻¹ region.

Out-of-plane C-H bending: Bands in the 700-900 cm⁻¹ region, characteristic of the substitution pattern on the naphthalene ring.

A representative table of predicted IR frequencies is provided below.

Table 2: Hypothetical Predicted IR Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Asymmetric Stretch 3450-3500
N-H Symmetric Stretch 3350-3400
O-H Stretch (H-bonded) 3200-3600 (broad)
C-H Aromatic Stretch 3000-3100
N-H Bend 1590-1650
C=C Aromatic Stretch 1400-1600
B-O Stretch 1310-1380
C-N Stretch 1250-1350

Predicted UV-Vis Spectrum

TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of this compound. The spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system. The presence of the amino and boronic acid groups will modulate the energies of these transitions. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The solvent environment is also predicted to have a significant impact on the absorption maxima.

Table 3: Hypothetical Predicted UV-Vis Absorption for this compound

Transition Predicted λmax (nm) Solvent
π→π* ~250-260 Methanol

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for (2-Aminonaphthalen-1-yl)boronic acid, and how do reaction parameters influence yield and purity?

  • Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of aminonaphthalene precursors. Key parameters include:

  • Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for efficient coupling .
  • Bases : Potassium carbonate or sodium hydroxide to facilitate transmetalation .
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature : Controlled heating (e.g., 80–100°C) to balance reaction rate and decomposition .
    • Critical Analysis : Optimizing ligand/base combinations minimizes boronic acid dimerization, a common side reaction. Post-synthesis purification via recrystallization or chromatography is essential for isolating the anhydrous form .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., orthorhombic vs. monoclinic polymorphs) .
  • ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for trigonal BO₂ centers) and detects anhydride impurities .
  • IR Spectroscopy : Identifies B–O (~1340 cm⁻¹) and N–H (~3400 cm⁻¹) stretches .
  • LC-MS/MS : Quantifies trace impurities (e.g., genotoxic arylboronic acids) at <1 ppm levels using MRM mode .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its reactivity in cross-coupling reactions?

  • Structural Insights : Polymorphs (e.g., orthorhombic Pna2₁ vs. monoclinic P2₁/c) exhibit distinct hydrogen-bonding networks, affecting solubility and catalytic accessibility. For example, tighter packing in orthorhombic forms may slow transmetalation .
  • Experimental Design : Compare coupling efficiency (e.g., with aryl halides) across polymorphs using kinetic studies (HPLC monitoring) .
  • Data Contradictions : While orthorhombic forms may show lower solubility, their stability under anhydrous conditions could enhance reproducibility in air-sensitive reactions .

Q. What analytical challenges arise in detecting trace impurities of this compound, and how are they addressed?

  • Challenges : Co-elution of structurally similar byproducts (e.g., boroxines) and sensitivity limits in complex matrices.
  • Solutions :

  • LC-MS/MS with MRM : Enhances selectivity; e.g., using m/z transitions specific to the target analyte .
  • Derivatization-Free Protocols : Avoid time-consuming steps by optimizing ionization conditions (e.g., ESI⁻ mode for underivatized boronic acids) .
  • Validation : ICH-compliant linearity (R² >0.99) and recovery studies (90–110%) ensure robustness .

Q. How does this compound participate in radical-based photo(electro)chemical reactions?

  • Mechanistic Role : Acts as a radical precursor via boron-oxygen bond cleavage under UV/visible light, generating aryl radicals for C–C bond formation .
  • Experimental Optimization :

  • Light Source : Tunable wavelengths (e.g., 365 nm LEDs) to match absorption profiles.
  • Electrolytes : Use of Bu₄NBF₄ in acetonitrile enhances conductivity and radical stability .

Q. What computational strategies predict the binding interactions of this compound in drug design?

  • Methods :

  • Docking Simulations : Model interactions with therapeutic targets (e.g., proteases) using AutoDock Vina .
  • DFT Calculations : Assess boron’s electrophilicity and transition-state geometries in covalent inhibition .
    • Case Study : In glioblastoma research, computational screening identified derivatives with enhanced blood-brain barrier permeability .

Q. How can experimental design frameworks optimize this compound’s use in Suzuki-Miyaura couplings?

  • Design Tools :

  • Surrogate Models : Bayesian optimization or genetic algorithms to screen ligand/base/solvent combinations (e.g., 3,696 possible permutations) .
  • High-Throughput Screening : Microscale reactions with automated LC analysis for rapid parameter tuning .
    • Key Variables : Ligand choice (e.g., SPhos vs. XPhos) critically impacts turnover frequency .

Q. What strategies enhance the selectivity of this compound in glycoprotein interaction studies?

  • Surface Chemistry : Immobilize on carboxymethyl dextran-coated substrates to reduce non-specific binding .
  • Buffer Optimization : Use high-pH borate buffers (pH >8.5) to weaken secondary interactions (e.g., hydrophobic effects) .
  • Validation : SPR spectroscopy quantifies binding kinetics (ka/kd) for glycoproteins like RNase B vs. non-glycosylated controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.